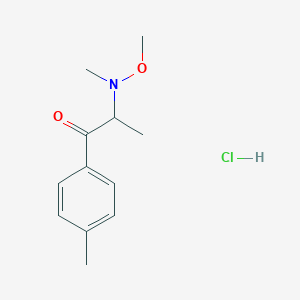![molecular formula C17H24Cl2N2O B10775885 2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-51754 (hydrochloride) is an analytical reference material categorized as a utopioid. It is structurally similar to known opioids and is primarily used for research and forensic applications . This compound is not intended for human or veterinary use .
Preparation Methods
The preparation of U-51754 (hydrochloride) involves several synthetic routes and reaction conditionsThe industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
U-51754 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
U-51754 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference material for studying the chemical properties and reactions of opioids.
Biology: Employed in research to understand the biological effects and mechanisms of action of synthetic opioids.
Medicine: Utilized in forensic toxicology to detect and quantify the presence of synthetic opioids in biological samples.
Industry: Applied in the development and testing of new analytical methods and technologies for detecting synthetic opioids .
Mechanism of Action
The mechanism of action of U-51754 (hydrochloride) involves its interaction with opioid receptors in the body. It acts as a potent agonist at the μ-opioid receptor, leading to the activation of downstream signaling pathways that result in its analgesic effects. The compound is not structurally related to fentanyl but has been confirmed in opioid overdoses and deaths .
Comparison with Similar Compounds
U-51754 (hydrochloride) is structurally similar to other synthetic opioids such as U-47700, U-49900, and U-48800. it is unique in its specific chemical structure and potency. Similar compounds include:
U-47700: Another synthetic opioid with similar properties but different chemical structure.
U-49900: A synthetic opioid with a different chemical structure but similar effects.
U-48800: Another synthetic opioid with similar properties but different chemical structure
Properties
Molecular Formula |
C17H24Cl2N2O |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H24Cl2N2O/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)11-12-8-9-13(18)14(19)10-12/h8-10,15-16H,4-7,11H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
ISJUYFBACBKWBV-HOTGVXAUSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



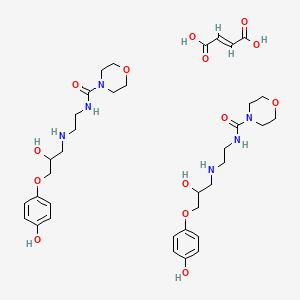
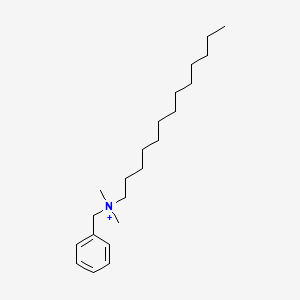

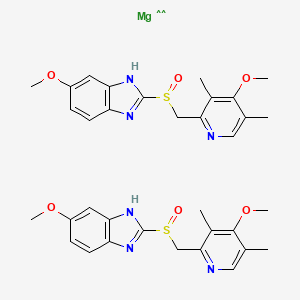
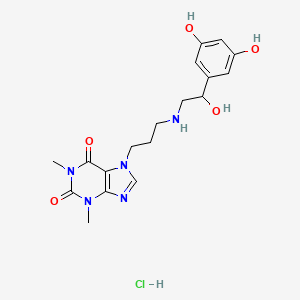
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)

![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
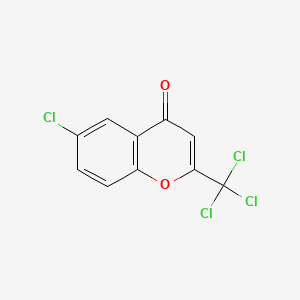
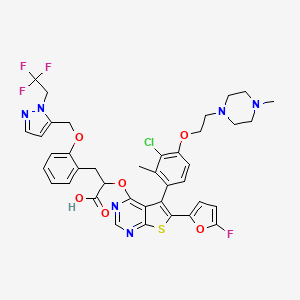
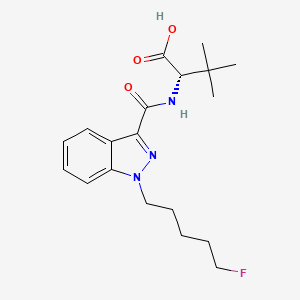
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
